N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide is an organic compound with a complex structure that includes a chlorophenyl group, a diethylamino group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide typically involves the reaction of 2-chlorophenylacetonitrile with diethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with 3-methylbenzoyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide
- 2-(Diethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl N-(2-chlorophenyl)carbamate
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25ClN2O |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H25ClN2O/c1-4-23(5-2)19(17-11-6-7-12-18(17)21)14-22-20(24)16-10-8-9-15(3)13-16/h6-13,19H,4-5,14H2,1-3H3,(H,22,24) |
InChI Key |
HSCSMHKHFVDULP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=CC=CC(=C1)C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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